molecular formula C15H21NO2 B4812128 N-(cyclohexylmethyl)-4-methoxybenzamide

N-(cyclohexylmethyl)-4-methoxybenzamide

Cat. No.: B4812128
M. Wt: 247.33 g/mol
InChI Key: IPFKVEANNWYEEM-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.157228913 g/mol and the complexity rating of the compound is 253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemodivergent Annulations in Organic Synthesis

N-(cyclohexylmethyl)-4-methoxybenzamide and related compounds have applications in chemodivergent annulations, a method in organic synthesis. For example, Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides have been achieved using C-H activation. This approach enables the creation of structurally diverse compounds under controlled conditions (Xu, Zheng, Yang, & Li, 2018).

Pharmacological Properties and Molecular Interactions

This compound derivatives have been studied for their pharmacological properties, such as antiemetic and parasympathomimetic activities. Research on molecular refractivity and polarizability of related compounds has been conducted to understand their interactions at a molecular level (Sawale, Kalyankar, George, & Deosarkar, 2016).

Structural Analysis in Drug Design

The solid-state structure of related compounds, such as glibenclamide, has been investigated using techniques like NMR spectroscopy and theoretical calculations. These studies are crucial in drug design, providing insights into the molecular conformation and potential interactions of these compounds (Sanz, Claramunt, Alkorta, Sánchez‐Sanz, & Elguero, 2012).

Cancer Research and Imaging Techniques

Compounds like this compound have applications in cancer research. For instance, sigma receptor scintigraphy using derivatives of this compound has been used to visualize primary breast tumors in humans, providing a non-invasive approach to cancer diagnosis (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Synthesis of Quinazolinones and Isoquinolinones

These compounds are also utilized in the synthesis of quinazolinones and isoquinolinones, which are important in medicinal chemistry. Methods like the Rh(III)-catalyzed annulation of N-methoxybenzamide with diazo compounds have been developed to create these structures efficiently (Li et al., 2019).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This can include its binding to specific receptors, its effect on biological pathways, and any therapeutic effects .

Safety and Hazards

Safety and hazard analysis involves studying the compound’s toxicity, flammability, and any other potential hazards. This can also include recommended safety precautions when handling the compound .

Properties

IUPAC Name

N-(cyclohexylmethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-18-14-9-7-13(8-10-14)15(17)16-11-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFKVEANNWYEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.